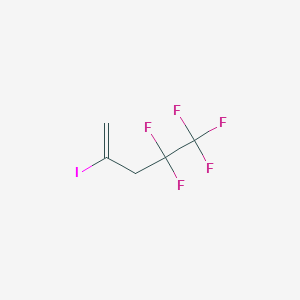

2-Iodo-4,4,5,5,5-pentafluoropentene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances and its stability under various conditions .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s acidity or basicity, its redox potential, and its reactivity with common reagents .Wissenschaftliche Forschungsanwendungen

Selective Iodination Processes

Selective iodination is a key application in organic synthesis, enabling targeted modifications of molecules for further chemical transformations. The research by Dunn et al. (2018) describes a continuous flow iodination process, utilizing iodine under specific conditions to achieve selective iodination of organic compounds. This method emphasizes precision in achieving desired regioisomers, crucial for synthesizing complex molecules with specific functional groups (Dunn et al., 2018).

Formation of Oxygen-Containing Fluorinated Compounds

The electrophilic oxygenation of pentafluorophenyl iodo compounds, as investigated by Frohn and Bardin (2006), leads to the formation of organoiodine(V) compounds. These compounds showcase the versatility of iodine in synthesizing fluorinated materials with potential applications in materials science and pharmaceuticals (Frohn & Bardin, 2006).

Chemistry of Polyvalent Iodine

Polyvalent iodine chemistry has evolved significantly, highlighting its role in organic synthesis. Zhdankin and Stang (2008) review the progress in this field, particularly the oxidizing properties of polyvalent iodine compounds. Such compounds are useful for selective oxidative transformations, offering environmentally friendly alternatives to traditional reagents in synthesizing complex organic molecules (Zhdankin & Stang, 2008).

Structural Characterization and Reactivity

The structural characterization of fluorinated compounds, such as the work by González Espiet et al. (2020), provides insights into the intermolecular interactions facilitated by fluorine and iodine atoms. These studies are foundational for understanding the reactivity and potential applications of such compounds in developing new materials and catalysts (González Espiet et al., 2020).

Iodine Transfer Polymerization

Iodine transfer polymerization techniques, as explored by Boyer et al. (2008), demonstrate the utility of iodine in synthesizing fluorinated polymers. This method highlights the role of iodine in controlling polymerization processes, crucial for developing advanced materials with specific properties (Boyer et al., 2008).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4,4,5,5,5-pentafluoro-2-iodopent-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F5I/c1-3(11)2-4(6,7)5(8,9)10/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEGHKHOKNMXKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(F)(F)F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F5I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663076 |

Source

|

| Record name | 4,4,5,5,5-Pentafluoro-2-iodopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4,4,5,5,5-pentafluoropentene | |

CAS RN |

885275-73-0 |

Source

|

| Record name | 4,4,5,5,5-Pentafluoro-2-iodopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide](/img/structure/B6593930.png)

![7-Fluorospiro[isochromane-1,4'-piperidine]](/img/structure/B6593940.png)

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6593952.png)

![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6593992.png)